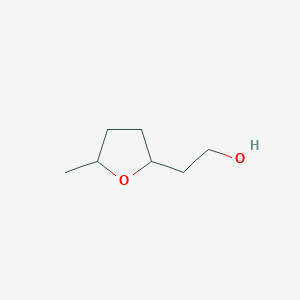
2-(5-Methyloxolan-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Methyloxolan-2-yl)ethanol” is a chemical compound that is related to ethanol. It has a molecular weight of 129.2 and is a liquid at room temperature . It is also known as "2-(5-methyltetrahydrofuran-2-yl)ethan-1-amine" .
Synthesis Analysis
The synthesis of “2-(5-Methyloxolan-2-yl)ethanol” could potentially involve a retrosynthetic analysis . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
The molecular structure of “2-(5-Methyloxolan-2-yl)ethanol” is related to that of ethanol, with an additional 5-methyloxolan-2-yl group . This group is a five-membered ring containing oxygen, similar to an oxolane ring, with a methyl group attached .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Methyloxolan-2-yl)ethanol” could potentially be similar to those of ethanol. For example, ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) using suitable oxidizing agents .Physical And Chemical Properties Analysis
“2-(5-Methyloxolan-2-yl)ethanol” is a liquid at room temperature with a molecular weight of 129.2 . It is likely to have similar physical and chemical properties to ethanol, which is a clear, colorless liquid with a boiling point of 78.5°C .Applications De Recherche Scientifique
Use in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, closely related to 2-(5-Methyloxolan-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). This group can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This property makes it a valuable component in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
In Organic Synthesis
The preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been demonstrated. This compound serves as a useful methyl vinyl ketone equivalent in organic synthesis (Petroski, 2002).
As a Sustainable Solvent
2-Methyloxolane (2-MeOx) has been explored as a bio-based solvent for the extraction of natural products and food ingredients. It offers an environmentally friendly and economically viable alternative to conventional petroleum-based solvents, with applications in various fields of modern plant-based chemistry (Rapinel et al., 2020).
In Fuel and Solvent Applications
The compound has been studied for its potential in the creation of sustainable gasoline blending components, diesel oxygenates, and industrial solvents. Its use in the dehydration of alcohols like ethanol to produce high octane gasoline alternatives and its low solubility in water highlight its potential in fuel applications (Harvey, Merriman, & Quintana, 2016).
In Chemical Reactions and Catalysis
The compound has been involved in various chemical reactions, including esterifications and catalytic conversions. For instance, its derivatives have been used in selective esterifications of primary alcohols in water-containing solvents, demonstrating its versatility in organic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).
Mécanisme D'action
Target of Action
2-(5-Methyloxolan-2-yl)ethanol, also known as Lilac alcohol , is a small chemical compound The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that different enantiomers of similar compounds like linalool and lilac aldehydes are efficient agents mediating dual functions of pollinator attraction and floral defense .
Propriétés
IUPAC Name |
2-(5-methyloxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(9-6)4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWKLLRZMFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyloxolan-2-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)
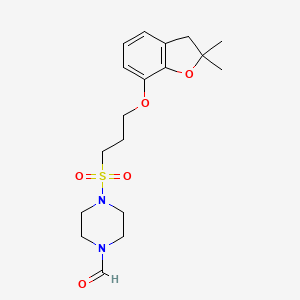
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)
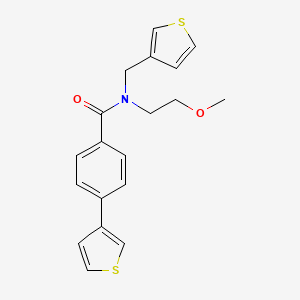
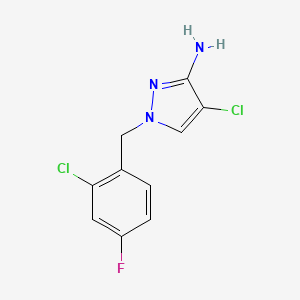

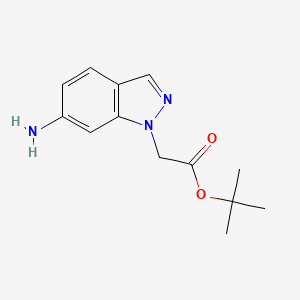
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)
![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)but-2-ynamide](/img/structure/B2478107.png)
![N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2478109.png)
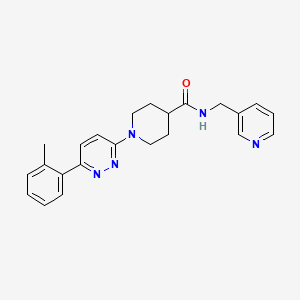
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2478113.png)
![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)